molecular formula C8H7ClO3 B1602529 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone CAS No. 90110-32-0

1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Cat. No. B1602529
Key on ui cas rn: 90110-32-0
M. Wt: 186.59 g/mol
InChI Key: CVJQCEUAIVQCDK-UHFFFAOYSA-N
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Patent
US08383616B2

Procedure details

Benzyl bromide (17.5 ml, 0.147 mol) was added to a mixture of 1-(5-chloro-2,4-dihydroxyphenyl)ethanone (11 g, 0.059 mol) and potassium carbonate (20.34 g, 0.147 mol) in acetonitrile (180 ml). The mixture was stirred at reflux for 6 h and then allowed to cool to RT and stirred overnight. The mixture was filtered, and the solid residue was rinsed with DCM (3×50 ml). The combined organic filtrates were evaporated under vacuo to give a pale yellow solid. The latter was triturated with a mixture of hexane/EtOAc (175/7.5) and filtered to afford the title compound 1-[2,4-bis(benzyloxy)-5-chlorophenyl]ethanone (20.4 g, 93% yield) as an off-white solid.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20.34 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:9][C:10]1[C:11]([OH:20])=[CH:12][C:13]([OH:19])=[C:14]([C:16](=[O:18])[CH3:17])[CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:1]([O:19][C:13]1[CH:12]=[C:11]([O:20][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:10]([Cl:9])=[CH:15][C:14]=1[C:16](=[O:18])[CH3:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
11 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)C(C)=O)O)O
Name
Quantity
20.34 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid residue was rinsed with DCM (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic filtrates were evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The latter was triturated with a mixture of hexane/EtOAc (175/7.5)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)Cl)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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